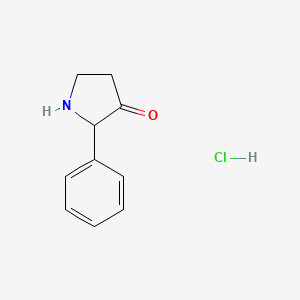
2-Phenylpyrrolidin-3-on-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Phenylpyrrolidin-3-one hydrochloride” likely refers to a compound that contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a ketone functional group, and a phenyl group attached to the 2-position of the ring. The term “hydrochloride” indicates that this compound forms a salt with hydrochloric acid .
Synthesis Analysis
While specific synthesis methods for “2-Phenylpyrrolidin-3-one hydrochloride” were not found, pyrrolidinone compounds can generally be synthesized through cyclization reactions involving amino acids or amines and ketones . The phenyl group can be introduced through various methods, such as Friedel-Crafts acylation .
Molecular Structure Analysis
The molecular structure of “2-Phenylpyrrolidin-3-one hydrochloride” would consist of a pyrrolidinone ring with a phenyl group attached to the 2-position of the ring. The presence of the hydrochloride indicates that the compound forms a salt with hydrochloric acid .
Chemical Reactions Analysis
Pyrrolidinone compounds can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “2-Phenylpyrrolidin-3-one hydrochloride” can undergo would depend on the specific conditions and reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Phenylpyrrolidin-3-one hydrochloride” would depend on its specific structure. Pyrrolidinone compounds generally have polar characteristics due to the presence of the carbonyl group and the nitrogen atom in the ring .
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Pyrrolidinone, einschließlich 2-Phenylpyrrolidin-3-on, werden häufig als Gerüste in der Arzneimittelforschung verwendet . Sie sind vielseitig einsetzbar und können zur Herstellung einer Vielzahl biologisch aktiver Verbindungen verwendet werden . Der Pyrrolidinring, ein Schlüsselbestandteil von Pyrrolidinonen, trägt zur Stereochemie des Moleküls bei und erhöht seine dreidimensionale Abdeckung .
Antibakterielle Aktivität
Es wurde festgestellt, dass Pyrrolidinonderivate eine antibakterielle Aktivität aufweisen . Dies macht sie wertvoll für die Entwicklung neuer Behandlungen für bakterielle und andere mikrobielle Infektionen .
Antitumoraktivität
Pyrrolidinone wurden auch auf ihre potenziellen Antitumorwirkungen untersucht . Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu vielversprechenden Kandidaten für die Entwicklung neuer Antitumormittel .
Entzündungshemmende Aktivität
Einige Pyrrolidinonderivate haben entzündungshemmende Eigenschaften gezeigt . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Entzündungskrankheiten hin .
Antidepressive Aktivität
Pyrrolidinone wurden mit antidepressiver Aktivität in Verbindung gebracht . Dies eröffnet Möglichkeiten für ihren Einsatz bei der Entwicklung neuer Therapien für Depressionen .
Synthese von Alkaloiden und ungewöhnlichen β-Aminosäuren
Pyrrolidin-2-one wurden bei der Synthese verschiedener Alkaloide und ungewöhnlicher β-Aminosäuren verwendet . Dies unterstreicht ihre Bedeutung im Bereich der organischen Chemie .
Industrielle Anwendungen
Poly(vinylpyrrolidon) (PVP), ein Derivat von Pyrrolidinon, hat zahlreiche Anwendungen im biomedizinischen Bereich aufgrund seiner nützlichen Eigenschaften wie Nicht-Toxizität, hohe Hydrophilie, Biokompatibilität, hervorragende Komplexbildungseigenschaften und Filmbildungsfähigkeit .
Grüne Chemie
Die Anwendung der mikrowellengestützten organischen Synthese (MAOS) für die Synthese von Pyrrolidinen, einschließlich Pyrrolidinonen, unterstützt die neue Ära der grünen Chemie . Diese Methode erhöht die synthetische Effizienz und reduziert die Umweltbelastung chemischer Prozesse .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyrrolidine derivatives, which include 2-phenylpyrrolidin-3-one, have been known to interact with various biological targets .
Mode of Action
This interaction can lead to changes in the function of the target, which can result in a therapeutic effect .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence various biochemical pathways .
Pharmacokinetics
The oral bioavailability of similar compounds has been reported to be between 50-60% in patients with normal hepatic function, and it increases to 80-90% in patients with hepatic impairment .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Eigenschaften
IUPAC Name |
2-phenylpyrrolidin-3-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c12-9-6-7-11-10(9)8-4-2-1-3-5-8;/h1-5,10-11H,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFAOZQSDFNSLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783972-17-7 |
Source


|
| Record name | 2-phenylpyrrolidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
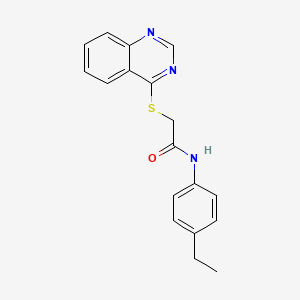
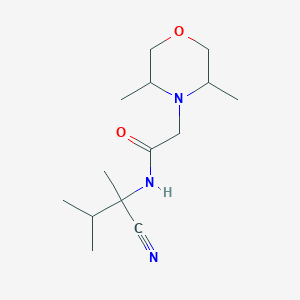
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)
![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)
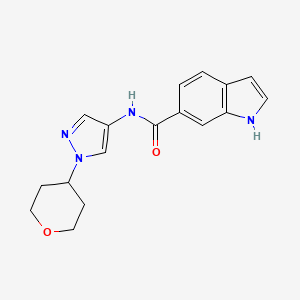
![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372141.png)

![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)
![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)
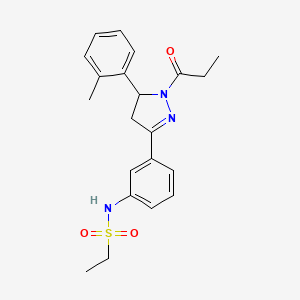
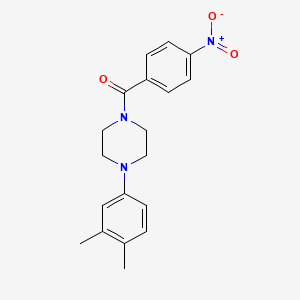
![Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2372152.png)
![N-butyl-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2372154.png)
![3-((5-((1-phenylethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2372155.png)
